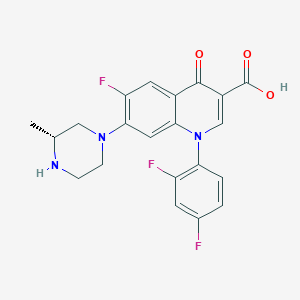

(R)-temafloxacin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18F3N3O3 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m1/s1 |

InChI Key |

QKDHBVNJCZBTMR-LLVKDONJSA-N |

SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Studies of R Temafloxacin and Analogues

Strategies for Enantioselective Synthesis of Fluoroquinolone Scaffolds

The creation of a specific enantiomer of a chiral drug like (R)-temafloxacin is a critical challenge in pharmaceutical chemistry. Enantioselective synthesis aims to produce the desired stereoisomer directly, bypassing the need for resolving a racemic mixture. The primary approaches to constructing the chiral fluoroquinolone framework involve the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches in Quinolone Synthesis

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. numberanalytics.comyork.ac.uk This is a stereogenic molecule that is covalently attached to the substrate to direct a chemical transformation to produce a specific stereoisomer. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

A common strategy for creating chiral nitrogen-containing heterocyclic compounds, including quinolone precursors, is the asymmetric conjugate addition of organometallic reagents to N-heterocyclic acceptors with the guidance of a chiral auxiliary. nih.gov Widely used and effective chiral auxiliaries are often derived from readily available natural sources like amino acids or terpenes. researchgate.netnih.gov

One of the most well-known examples is the use of Evans' oxazolidinone auxiliaries. wikipedia.orgnih.gov These auxiliaries are temporarily attached to a substrate to form a chiral imide. The subsequent reactions, such as alkylations or aldol (B89426) reactions, are highly diastereoselective due to the steric influence of the auxiliary. wikipedia.orgresearchgate.net For instance, a novel approach combines the use of a chiral auxiliary with substrate-directable reactions in a three-step sequence involving an aldol reaction, a directed cyclopropanation, and a final retro-aldol cleavage to yield enantiopure products. rsc.org Although not specifically detailed for temafloxacin (B1682013), these principles are broadly applicable to the asymmetric synthesis of complex chiral molecules.

Asymmetric Catalysis in Quinolone and Related Nitrogen Heterocycle Synthesis

Asymmetric catalysis is a powerful method for generating chiral compounds, offering an efficient route to enantiomerically pure products. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Several catalytic methods have been successfully applied to the synthesis of chiral quinolones and related nitrogen heterocycles:

Asymmetric Hydrogenation: This is a direct and atom-economical method for creating chiral centers. nih.gov For example, ruthenium-NHC-catalyzed asymmetric hydrogenation of 2-quinolones has been shown to produce chiral 3,4-dihydro-2-quinolones with high yields and excellent enantioselectivities (up to 98:2 e.r.). nih.gov Similarly, a novel Iridium-catalyzed asymmetric hydrogenation protocol has been developed for synthesizing chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can selectively produce either the (R) or (S) enantiomer with high yields and enantioselectivity (up to 98% ee). d-nb.info

Asymmetric Conjugate Addition: This method involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. A general catalytic methodology has been developed for the asymmetric addition of Grignard reagents to various N-heterocyclic acceptors, including 2-quinolones and 4-quinolones. ucc.ie Using a catalyst system based on a copper salt and a chiral diphosphine ligand, a wide variety of chiral 2- and 4-substituted tetrahydro-quinolones can be accessed with excellent yields and enantioselectivities. ucc.ie

Intramolecular Cyclization: An organocatalytic approach has been developed for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. acs.org This method uses a bifunctional thiourea (B124793) catalyst to promote an intramolecular cyclization, resulting in the formation of dihydroquinolones with high enantioselectivity. acs.org

Photocycloaddition Reactions: In the presence of a chiral thioxanthone catalyst, 2(1H)-quinolones can undergo an intermolecular [2+2] photocycloaddition with electron-deficient olefins. mdpi.com This reaction proceeds with excellent regio- and diastereoselectivity, delivering cyclobutane (B1203170) products with significant enantiomeric excess (up to 95% ee). mdpi.com

Novel Synthetic Routes to Temafloxacin Derivatives

The synthesis of novel derivatives of existing drugs is a key strategy in medicinal chemistry to improve properties or explore structure-activity relationships. For fluoroquinolones like temafloxacin, modifications are typically focused on the C-3 carboxylic acid group or the C-7 piperazinyl substituent. acs.org

One documented synthetic route to temafloxacin involves using 6,7-difluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a key intermediate. numberanalytics.com The displacement of the C-7 fluorine atom with the appropriate chiral side chain, (S)-2-methylpiperazine, is a crucial step. numberanalytics.com The use of this intermediate is reported to be more efficient than using the corresponding C-7 chloro-analogue, as it avoids side reactions. numberanalytics.com

General strategies for creating novel fluoroquinolone derivatives often involve:

Modification at the C-7 position: New derivatives of ciprofloxacin (B1669076) have been synthesized by attaching N-acylarylhydrazone moieties at the C-7 site. mdpi.com Similarly, novel balofloxacin (B1667722) derivatives have been created by reacting the C-7 piperazinyl group with various substrates. wikipedia.org

Modification at the C-3 position: The C-3 carboxylic acid group of fluoroquinolones has been replaced with other functional groups, such as hydroxamic acid, to create new series of derivatives. ucc.ie Other approaches have involved creating hybrid molecules by linking fluoroquinolones through their C-3 position to other heterocyclic rings like 1,3,4-oxadiazole. acs.org

Resolution Techniques for Temafloxacin Stereoisomers

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate the individual enantiomers. Temafloxacin, which has a chiral center at the C-3 position of the 7-piperazin-1-yl group, was originally developed as a racemate. numberanalytics.comresearchgate.net The synthesis of the individual (R) and (S) enantiomers was later undertaken to evaluate their distinct properties. researchgate.net

Chiral Chromatographic Enantioseparation Methodologies

Chiral chromatography is a powerful technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven highly effective for resolving fluoroquinolone enantiomers.

The enantioseparation of various fluoroquinolones has been successfully achieved using different polysaccharide-derived chiral columns. The choice of mobile phase, including organic modifiers and additives, is crucial for achieving baseline separation.

| Fluoroquinolone | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Reference |

|---|---|---|---|

| Gatifloxacin | Chiralpak AD-H (amylose-based) | n-hexane-ethanol-diethylamine (85:15:0.1% v/v) | |

| Ofloxacin (B1677185), Lomefloxacin | Various polysaccharide-derived CSPs (e.g., Chiralpak IB, IA, AD) | Various, including organic additives |

Capillary electrophoresis is another technique used for the enantioseparation of chiral fluoroquinolones, employing chiral selectors like sulfated-β-cyclodextrin.

Classical Diastereomeric Salt Resolution Approaches

A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture (for example, a racemic amine) with an enantiomerically pure chiral acid, known as a resolving agent. acs.org This reaction creates a mixture of two diastereomeric salts.

Diastereomers have different physical properties, such as solubility and melting point. This difference allows for their separation by techniques like fractional crystallization. Once a diastereomeric salt is isolated, the original enantiomer can be recovered by breaking the salt. While specific details for this compound are not extensively documented in the provided results, the resolution of a related compound, sparfloxacin, has been described using diastereomeric salt formation with resolving agents like malic acid and O,O'-dibenzoyltartaric acid. mdpi.com This general approach is a viable and established method for the large-scale resolution of chiral compounds. acs.org

Derivatization and Analogue Synthesis based on the this compound Scaffold

The development of new antibacterial agents often involves the strategic modification of existing and effective molecular frameworks. The this compound scaffold, a member of the potent fluoroquinolone class, serves as a valuable template for such derivatization and analogue synthesis. Researchers engage in these synthetic efforts to enhance antimicrobial potency, broaden the spectrum of activity, overcome emerging bacterial resistance mechanisms, and refine pharmacokinetic profiles. mun.ca The core structure of this compound, with its distinct substituents, offers multiple positions for chemical alteration, allowing for a systematic exploration of structure-activity relationships (SAR).

Rational Design Principles for New Quinolone Derivatives

The design of new quinolone derivatives is a process guided by established rational design principles and a deep understanding of their mechanism of action. mdpi.com The primary goal is to create molecules that can effectively inhibit bacterial DNA gyrase and topoisomerase IV, the target enzymes, while minimizing interactions with human enzymes and overcoming resistance. mun.canih.gov The fundamental structural features of the quinolone scaffold each play a defined role, and modifications are planned accordingly.

Key principles guiding the rational design of quinolone derivatives include:

Core Bicyclic System : The 4-oxo-quinoline-3-carboxylic acid nucleus is essential for the primary interaction with bacterial DNA and the target topoisomerase enzymes. nih.govnih.gov

C6-Fluorine : The introduction of a fluorine atom at the C6 position was a landmark discovery that significantly enhances the binding to DNA gyrase and confers broad-spectrum antibacterial activity. nih.gov

C7-Substituent : This position largely dictates the spectrum of activity and potency. The substituent, typically a five- or six-membered nitrogen heterocycle like the 3-methylpiperazinyl group in this compound, is the primary mediator of binding to the target topoisomerase enzymes. nih.govmdpi.com Altering this group can shift the activity profile between Gram-positive and Gram-negative bacteria. mdpi.com

C8-Substituent : Modifications at the C8 position can have a significant impact on the molecule's activity and can be used to overcome resistance. nih.gov For instance, a halogen at this position can improve activity against certain pathogens, while a methoxy (B1213986) group has been shown to enhance bacterial killing and reduce the likelihood of resistance emerging. nih.govjiaci.org The C8 substituent also affects the quinolone's ability to interact with human topoisomerase II, a key consideration for selectivity. nih.gov

Table 1: Summary of Rational Design Principles for Quinolone Derivatives

| Position | Typical Substituent/Group | Role in Molecular Activity |

|---|---|---|

| N1 | Cyclopropyl (B3062369), Ethyl, Aryl (e.g., 2,4-difluorophenyl) | Influences potency and pharmacokinetic properties through hydrophobic interactions with DNA. nih.govmdpi.comacs.org |

| C3 | Carboxylic Acid | Essential for binding to DNA gyrase and topoisomerase IV. nih.govnih.gov |

| C4 | Carbonyl (Keto) Group | Essential for interaction with DNA bases and target enzymes. nih.gov |

| C6 | Fluorine | Dramatically increases potency and gyrase inhibition. nih.gov |

| C7 | Nitrogen Heterocycles (e.g., Piperazine (B1678402), Pyrrolidine) | Controls antibacterial spectrum and potency by mediating binding to target enzymes. nih.govmdpi.com |

| C8 | H, Halogen (F, Cl), Methoxy | Modulates activity, helps overcome resistance, and influences selectivity against human enzymes. nih.govnih.gov |

Synthetic Transformations at Key Positions (e.g., N1, C7, C8)

Building upon the principles of rational design, medicinal chemists apply a variety of synthetic transformations to modify the core quinolone structure at key positions to generate novel analogues.

N1-Position Transformations The N1-substituent is integral to the topoisomerase-DNA binding complex. chemrxiv.org While the 2,4-difluorophenyl group of temafloxacin confers specific activity, other substituents are explored to modulate potency. nih.govmdpi.com Research has been conducted to investigate the effect of larger, hydrophobic N1-substituents. In one such study, a series of N1-benzofused fluoroquinolones were synthesized to test the hypothesis that an electron-rich substituent could enhance the interaction with DNA. acs.org However, this synthetic modification led to a decrease in antibacterial activity, suggesting there is a limit to the utility of large hydrophobic groups at this position. acs.org The synthesis often involves the reaction of a quinolone core, devoid of the N1 substituent, with the desired amine (R-NH2). acs.orgchemrxiv.org

C7-Position Transformations The C7 position is the most frequently modified site on the quinolone scaffold, as changes here profoundly affect antibacterial efficacy and physical properties. nih.govfrontiersin.org The 3-methylpiperazinyl moiety of this compound can be replaced or further derivatized. A common synthetic strategy involves the nucleophilic aromatic substitution reaction between a C7-fluoroquinolone intermediate and a desired piperazine or other amine. datapdf.com

Further derivatization of the existing C7-piperazinyl ring is a versatile approach to new analogues. Studies on related fluoroquinolones like balofloxacin and enoxacin (B1671340) demonstrate a wide range of possible transformations. These include:

N-Acylation and N-Alkylation : The secondary amine of the piperazine ring can be readily acylated or alkylated. For example, reaction with acetyl chloride or chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) yields N-acetyl or N-chloroacetyl derivatives. nih.govfrontiersin.org

Reaction with Chloroformates : Treatment with reagents like ethyl chloroformate can be used to introduce carbamate (B1207046) functionalities. nih.govfrontiersin.org

Coupling with Heterocyclic Moieties : Complex heterocyclic systems can be attached to the C7-piperazine. For instance, N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones have been synthesized by reacting the parent quinolone with a thiadiazole derivative in dimethylformamide (DMF). mdpi.com

Table 2: Examples of Synthetic Transformations at the C7-Piperazinyl Position of Fluoroquinolones

| Reagent/Reaction Type | Resulting Modification | Example Reaction Conditions | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylation of piperazine ring | TEA, DMF, room temperature | nih.govfrontiersin.org |

| Chloroacetyl chloride | N-Chloroacetylation of piperazine ring | TEA, DMF, 3-10 h | nih.gov |

| Ethyl chloroformate | Formation of N-ethoxycarbonyl derivative | TEA, DMF, room temperature, 6-24 h | nih.govfrontiersin.org |

| Thiadiazole derivatives | Attachment of a thiadiazole ring system | NaHCO3, DMF, 85-90 °C, 12 h | mdpi.com |

C8-Position Transformations Modifications at the C8 position are strategically employed to enhance activity against resistant pathogens and to fine-tune selectivity. While early quinolones had a hydrogen at this position, newer analogues feature substituents like fluorine, chlorine, or a methoxy group. nih.govekb.eg

A particularly significant transformation is the introduction of a C8-methoxy group. Studies have shown that C8-methoxy fluoroquinolones are not necessarily better at inhibiting bacterial growth (bacteriostatic activity) but are substantially more lethal (bactericidal activity) compared to their C8-H counterparts. nih.gov This modification appears to stimulate the release of lethal double-strand DNA breaks from the drug-enzyme-DNA complex, a distinct mechanistic step that helps prevent the selection of resistant bacteria. nih.gov Other synthetic strategies have been developed for C8-arylation, using catalyst-controlled reactions to form new carbon-carbon bonds at this position, thereby creating diverse derivatives. organic-chemistry.org

Table 3: Effect of C8-Substituent on Fluoroquinolone Activity

| C8-Substituent | Key Effect | Mechanism/Rationale | Reference |

|---|---|---|---|

| Hydrogen (H) | Standard activity (control) | Baseline quinolone mechanism of action. | nih.gov |

| Fluorine (F) | Increased activity against mammalian Topo II | Can enhance potency against specific targets. | ekb.eg |

| Methoxy (OMe) | Greatly enhanced lethality; reduced frequency of resistance | Stimulates release of DNA breaks from the enzyme-DNA complex, a highly lethal event. | nih.gov |

| Aryl Group | Potential for diverse derivatives | Catalyst-controlled C-H activation allows for novel C-C bond formation. | organic-chemistry.org |

Stereochemical Investigations and Chiral Purity Analysis in Research

Absolute Configuration Determination Methodologies for Quinolones

Determining the absolute configuration of chiral centers is a crucial step in stereochemical research. For the quinolone class of compounds, a combination of spectroscopic and crystallographic techniques is typically employed. While specific documentation on the initial determination for (R)-temafloxacin is detailed in its synthetic route from optically pure precursors, general methodologies for quinolones provide insight into the established approaches. datapdf.com

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. researchgate.netiucr.org By analyzing the diffraction pattern of a single crystal of an enantiomerically pure compound, the precise spatial arrangement of atoms can be established. researchgate.net

Spectroscopic techniques are also vital. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.net ECD measures the differential absorption of left and right circularly polarized light, which is directly related to the molecule's stereochemistry. By comparing experimental ECD spectra with those predicted by theoretical calculations (e.g., using density functional theory, DFT), the absolute configuration can be assigned. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or chiral solvating agents, can also be used to distinguish between enantiomers and assist in stereochemical assignments. researchgate.netscielo.org.co

The synthesis of enantiomers from starting materials of a known, pure configuration is also a common strategy. For temafloxacin (B1682013), the (R) and (S) enantiomers were prepared from the optically pure (R)-(+)-2-methylpiperazine and (S)-(-)-2-methylpiperazine dihydrochlorides, respectively, thereby assigning the stereochemistry of the final products. datapdf.com

Development of Analytical Methods for Enantiomeric Excess and Purity

The quantitative determination of the enantiomeric purity of a chiral drug is essential for quality control and to understand its biological activity. chromatographyonline.comskpharmteco.com Enantiomeric excess (ee) is a measure of the purity of a chiral substance, and various analytical techniques have been developed to determine it accurately. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) is the primary and most widely used technique for separating and quantifying enantiomers due to its accuracy, reproducibility, and robustness. skpharmteco.comchromatographyonline.com The development of a chiral HPLC method involves selecting a suitable chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. chromatographyonline.com

For quinolones and other chiral drugs, several types of CSPs are commonly screened, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. chromatographyonline.comresearchgate.net The strategy often involves:

Column Screening: Testing the analyte on a variety of CSPs (e.g., Chiralcel® and Chiralpak® series columns) under different mobile phase conditions (normal phase, reversed-phase, or polar ionic mode). chromatographyonline.comsigmaaldrich.com

Mobile Phase Optimization: Fine-tuning the mobile phase composition to achieve optimal separation (resolution). This typically involves adjusting the ratio of organic solvents (e.g., n-hexane, ethanol (B145695), 2-propanol) and adding small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to improve peak shape and resolution. chromatographyonline.comresearchgate.net

Method Validation: Once a suitable method is developed, it is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for determining enantiomeric purity. chromatographyonline.comresearchgate.net

For example, a validated HPLC method for another fluoroquinolone, WCK 1152, successfully quantified the undesired R-(+)-enantiomer impurity with a limit of quantification of 0.0021 mg/ml. researchgate.net Such methods are crucial for controlling the level of chiral impurities in the final drug substance. chromatographyonline.com

Chiral Capillary Electrophoresis (CE) is an alternative and powerful technique for enantiomeric separation, offering advantages such as high separation efficiency, rapid method development, and low consumption of reagents and chiral selectors. mdpi.comnih.gov

In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing them to be separated. mdpi.com Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for separating fluoroquinolone enantiomers. mdpi.comnih.gov

Key factors optimized during method development include:

Type and Concentration of Chiral Selector: Sulfated-β-cyclodextrin (S-β-CD) has been shown to be effective for the enantioseparation of several fluoroquinolones. nih.gov Sometimes, dual CD systems (e.g., a neutral and an anionic CD) are used to enhance separation selectivity. mdpi.com

BGE pH and Concentration: The pH of the electrolyte affects the charge of both the analyte and the selector, which is critical for electrostatic interactions and achieving separation. nih.gov

Applied Voltage and Capillary Temperature: These parameters are adjusted to optimize resolution and analysis time. mdpi.com

A study on four chiral fluoroquinolones demonstrated baseline separation using S-β-CD as the chiral selector, highlighting the role of electrostatic attraction in the chiral discrimination mechanism. nih.gov

Beyond their role in absolute configuration determination, spectroscopic techniques are instrumental in the broader stereochemical characterization of chiral molecules.

Chiral Nuclear Magnetic Resonance (NMR): While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences (nonequivalence) in the spectra of the enantiomers. This allows for the determination of enantiomeric purity.

Electronic Circular Dichroism (ECD): As mentioned, ECD is highly sensitive to the stereochemistry of a molecule. The intensity of the ECD signal is directly proportional to the concentration and enantiomeric excess of the analyte, allowing for quantitative analysis of enantiomeric purity. researchgate.net

Vibrational Spectroscopy (IR and Raman): Techniques like Raman and Infrared (IR) spectroscopy provide detailed information about the vibrational modes of a molecule. nih.gov When combined with theoretical DFT calculations, they can help identify intramolecular hydrogen bonding and subtle conformational differences influenced by the stereochemistry. nih.gov Vibrational Optical Activity (VOA) techniques, such as Raman Optical Activity (ROA), are chiroptical methods that can directly probe the chirality of a molecule and have been used for the highly accurate determination of enantiomeric excess. mdpi.com

Comparative Enantiomer Activity in Research Models (In Vitro)

A key part of stereochemical investigation is comparing the biological activity of the individual enantiomers and the racemic mixture. For temafloxacin, the in vitro antibacterial activity of the (R)- and (S)-enantiomers was evaluated against a wide range of Gram-positive and Gram-negative bacteria. datapdf.comnih.gov

Research has shown that this compound and (S)-temafloxacin possess essentially identical in vitro antibacterial potency. datapdf.com The minimum inhibitory concentrations (MICs) for the two enantiomers against 30 different bacterial strains were found to be very similar, with minor differences falling within the margin of experimental error. datapdf.com This suggests that the stereochemistry at the C-3 position of the piperazine (B1678402) ring does not significantly influence the interaction with the primary bacterial targets, DNA gyrase and topoisomerase IV. oup.comdrugbank.com Studies on the inhibition of DNA gyrase purified from Escherichia coli also showed that both enantiomers possess similar activity at the enzymatic level. datapdf.com

The table below presents a comparison of the in vitro activities (MIC in µg/mL) of racemic temafloxacin and its (R) and (S) enantiomers against representative bacterial strains.

| Organism | (±)-Temafloxacin | (S)-Temafloxacin | This compound |

|---|---|---|---|

| Gram-Positive Bacteria | |||

| Staphylococcus aureus ATCC 6538P | 0.1 | 0.1 | 0.1 |

| Staphylococcus aureus A5177 | 0.1 | 0.1 | 0.1 |

| Staphylococcus epidermidis 3519 | 0.2 | 0.2 | 0.2 |

| Streptococcus pyogenes C203 | 0.78 | 0.78 | 0.78 |

| Streptococcus pneumoniae Park 1 | 0.78 | 0.78 | 0.78 |

| Enterococcus faecalis ATCC 19433 | 0.78 | 0.78 | 0.78 |

| Gram-Negative Bacteria | |||

| Escherichia coli Juhl | 0.05 | 0.05 | 0.05 |

| Klebsiella pneumoniae ATCC 8045 | 0.2 | 0.2 | 0.2 |

| Enterobacter aerogenes ATCC 13048 | 0.1 | 0.1 | 0.1 |

| Serratia marcescens SE3 | 0.39 | 0.39 | 0.39 |

| Proteus mirabilis C259 | 0.78 | 0.78 | 0.78 |

| Morganella morganii C16 | 0.39 | 0.39 | 0.39 |

| Providencia stuartii C29 | 0.78 | 0.78 | 0.78 |

| Pseudomonas aeruginosa A5213 | 0.78 | 1.56 | 0.78 |

| Acinetobacter calcoaceticus var. anitratus C46 | 0.39 | 0.39 | 0.39 |

Data sourced from Chu, D. T. W., et al. (1991). datapdf.com

Molecular Mechanism of Action and Target Enzyme Interactions

Inhibition of Bacterial Type II Topoisomerases.drugbank.comrsc.orgrroij.comrjptonline.org

(R)-temafloxacin exhibits a dual-targeting mechanism, inhibiting both major types of bacterial type II topoisomerases. The primary target often depends on the bacterial species; DNA gyrase is typically the preferential target in Gram-negative bacteria, whereas topoisomerase IV is the primary target for many Gram-positive organisms. drugbank.comrroij.comrjptonline.org

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication. rjptonline.org this compound effectively inhibits this function. jst.go.jp The GyrA subunit is primarily involved in the DNA cleavage and reunion process, while the GyrB subunit possesses ATPase activity that powers the enzyme's function. rjptonline.org Research has demonstrated that temafloxacin (B1682013) strongly inhibits the supercoiling activity of DNA gyrase purified from Escherichia coli. jst.go.jp While specific IC50 values for this compound are not widely published, comparative studies of various fluoroquinolones against Mycobacterium tuberculosis DNA gyrase have categorized temafloxacin as having a moderate inhibitory concentration compared to other agents in its class. rroij.com

Topoisomerase IV is also a heterotetrameric enzyme, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. rjptonline.org Its primary role is in decatenation—the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound is particularly crucial for its activity against Gram-positive bacteria, such as Staphylococcus aureus. drugbank.comrroij.comrjptonline.org By preventing the separation of newly replicated chromosomes, the drug effectively halts cell division.

Molecular Basis of Enzyme-DNA-Drug Complex Formation

The inhibitory action of this compound is not due to binding to the enzyme or DNA alone, but rather to the formation of a ternary drug-enzyme-DNA complex. nih.gov This complex stabilizes the transient double-strand break created by the enzyme, preventing the re-ligation of the DNA strands. drugbank.com

The binding site for fluoroquinolones, including this compound, is a pocket formed at the interface of the enzyme and the cleaved DNA. nih.gov This site involves a highly conserved region on the GyrA (or ParC) subunit known as the Quinolone Resistance-Determining Region (QRDR). mdpi.com Mutations within this region are a primary mechanism of bacterial resistance as they can reduce the drug's binding affinity. mdpi.com Structural models suggest that the drug intercalates into the DNA at the site of the break, interacting with both the protein and the nucleic acid. mdpi.com Residues from the GyrB (or ParE) subunit also contribute to the formation of this binding pocket. nih.gov

A critical feature of the interaction is the role of a divalent metal ion, typically magnesium (Mg²⁺). mdpi.com The C3-carboxyl and C4-keto groups on the core quinolone structure of this compound chelate a Mg²⁺ ion. mdpi.com This ion is coordinated by four water molecules, creating a "water-metal ion bridge" that connects the drug to specific amino acid residues on the enzyme, such as a highly conserved serine and an acidic residue (aspartate or glutamate) within the QRDR. mdpi.com This interaction is fundamental to stabilizing the ternary complex and is a key reason for the drug's potent inhibitory activity.

Stereospecificity of Molecular Interactions with Target Enzymes

Temafloxacin possesses a chiral center at the C3 position of its 7-piperazinyl group, meaning it exists as two non-superimposable mirror images: this compound and (S)-temafloxacin. datapdf.comnih.gov In many chiral drugs, particularly other fluoroquinolones like ofloxacin (B1677185), one enantiomer is significantly more active than the other. ijpsr.com However, research into temafloxacin reveals a distinct lack of significant stereoselectivity in its action. datapdf.comoup.com

A pivotal study that synthesized and evaluated both enantiomers found that this compound and (S)-temafloxacin possess essentially identical in vitro antibacterial potency against a wide range of bacteria. datapdf.comnih.gov Furthermore, their inhibitory activities against the target enzyme, DNA gyrase, were found to be similar, with any observed differences falling within the margin of experimental error. datapdf.comoup.com This is attributed to the location of the chiral center, which is considered to be remote from the critical binding region of the molecule that interacts with the enzyme-DNA complex. oup.com While a minor increase in in vivo potency was observed for the (S)-enantiomer in mouse protection tests, this was suggested to be a result of a more favorable pharmacokinetic profile rather than a difference in target enzyme inhibition. oup.com

Table 1: Comparative In Vitro Antibacterial Activity of Temafloxacin Enantiomers This table presents data showing the minimal inhibitory concentration (MIC) for this compound, (S)-temafloxacin, and the racemic mixture against various bacterial strains. The data illustrates the essential equivalence in potency between the two enantiomers.

| Organism | This compound MIC (μg/mL) | (S)-temafloxacin MIC (μg/mL) | (±)-temafloxacin (Racemic) MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus ATCC 6538P | 0.1 | 0.1 | 0.1 |

| Staphylococcus epidermidis 3519 | 0.2 | 0.2 | 0.2 |

| Streptococcus pyogenes C203 | 0.39 | 0.39 | 0.39 |

| Streptococcus pneumoniae 6301 | 0.2 | 0.2 | 0.2 |

| Escherichia coli Juhl | 0.1 | 0.05 | 0.05 |

| Klebsiella pneumoniae 8045 | 0.2 | 0.2 | 0.2 |

| Pseudomonas aeruginosa A5007 | 1.56 | 1.56 | 1.56 |

| Bacteroides fragilis 638 | 0.78 | 0.78 | 0.78 |

Data sourced from Chu, D. T. W., et al. (1991). Journal of Medicinal Chemistry, 34(1), 168–174. nih.gov

Mechanisms of Resistance at the Molecular Level

Target Enzyme Mutations (Quinolone Resistance-Determining Regions - QRDR)

The primary targets of this compound are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. researchgate.net Mutations in the genes encoding these enzymes, specifically within a highly conserved segment known as the Quinolone Resistance-Determining Region (QRDR), are a major cause of resistance. These mutations alter the enzyme's structure, reducing the binding affinity of this compound and diminishing its inhibitory effect.

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in many Gram-positive organisms. nih.gov Mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are frequently the first step in the development of resistance in Gram-negative bacteria. asm.org Common mutations often occur at specific codons, leading to amino acid substitutions that confer resistance. For instance, in Escherichia coli, mutations at serine-83 and aspartate-87 in GyrA are prevalent. asm.org The accumulation of multiple mutations, for example, a second mutation in gyrA or a mutation in parC (encoding a subunit of topoisomerase IV), can lead to higher levels of resistance. asm.org

Similarly, in Gram-positive bacteria like Staphylococcus aureus, the initial mutations typically arise in the parC gene (referred to as grlA in some literature) of topoisomerase IV. nih.gov Subsequent mutations in gyrA can then further increase the level of resistance.

The following table summarizes key mutations in the QRDR of target enzymes and their general impact on fluoroquinolone susceptibility, which is indicative of the effects on this compound.

| Target Enzyme | Gene | Common Mutation Hotspots (Amino Acid Position) | Effect on Fluoroquinolone Susceptibility |

| DNA Gyrase | gyrA | Ser-83, Asp-87 (E. coli numbering) | Primary mechanism of resistance in many Gram-negative bacteria. Single mutations can lead to clinically significant resistance. Double mutations significantly increase resistance levels. |

| Topoisomerase IV | parC | Ser-80, Glu-84 (E. coli numbering) | Primary mechanism of resistance in many Gram-positive bacteria. Often the first-step mutation. Secondary mutations in gyrA enhance resistance. |

This table provides a generalized overview. The specific impact of each mutation can vary depending on the bacterial species and the specific fluoroquinolone.

Efflux Pump Systems (Biochemical Mechanisms of Transport)

A second critical mechanism of resistance involves the active transport of this compound out of the bacterial cell by efflux pumps. mdpi.comnih.gov These are membrane-bound protein complexes that recognize and expel a wide range of structurally diverse compounds, including many classes of antibiotics. mdpi.comnih.gov The overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. mdpi.com

Efflux pumps are broadly categorized into several families, with the Resistance-Nodulation-Division (RND) family being particularly significant in Gram-negative bacteria. mdpi.commicropspbgmu.ruucl.ac.be In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) superfamily are prominent. nih.gov

The overexpression of these efflux pumps can be caused by mutations in the regulatory genes that control their expression. mdpi.com This leads to a continuous high-level production of the pump proteins. An important characteristic of efflux-mediated resistance is its broad spectrum. A single pump can often confer resistance to multiple classes of antibiotics, contributing to the emergence of multidrug-resistant (MDR) strains. nih.gov

The table below details some of the key efflux pump systems involved in fluoroquinolone resistance.

| Efflux Pump System | Pump Family | Organism(s) | General Substrate Profile (including Fluoroquinolones) |

| AcrAB-TolC | RND | Escherichia coli, Salmonella enterica | Broad spectrum: Fluoroquinolones, tetracyclines, chloramphenicol, β-lactams, macrolides, detergents, and dyes. scispace.com |

| MexAB-OprM | RND | Pseudomonas aeruginosa | Broad spectrum: Fluoroquinolones, tetracyclines, chloramphenicol, macrolides, and some β-lactams. mdpi.com |

| MexCD-OprJ | RND | Pseudomonas aeruginosa | Broad spectrum, but distinct from MexAB-OprM. Includes fluoroquinolones and certain cephalosporins. |

| MexEF-OprN | RND | Pseudomonas aeruginosa | More restricted spectrum than MexAB-OprM, but includes fluoroquinolones. |

| NorA | MFS | Staphylococcus aureus | Fluoroquinolones (e.g., norfloxacin, ciprofloxacin), dyes, and other biocides. mdpi.com |

| AcrD | RND | Escherichia coli | Aminoglycosides and some fluoroquinolones. nih.gov |

| MdtABC | RND | Escherichia coli | Norfloxacin, novobiocin, cloxacillin, and deoxycholate. nih.gov |

This table illustrates some of the well-characterized efflux pumps. The substrate specificity can vary, and overexpression often contributes to a multidrug-resistant phenotype.

Structure Activity Relationships Sar and Molecular Design

Impact of Substituent Modifications on Molecular Activity

The presence of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and a critical determinant of their potent antibacterial activity. rcsb.orgnih.gov This substitution significantly enhances the molecule's entry into bacterial cells and increases its inhibitory effect on DNA gyrase. researchgate.netnih.gov The introduction of the C6 fluorine atom can increase the potency of quinolones by 5- to 100-fold compared to other halogen substituents. nih.gov It is believed that the fluorine atom strengthens the binding of the drug to the DNA gyrase-DNA complex. researchgate.net This enhanced activity is a key reason for the broad-spectrum efficacy observed with fluoroquinolones like temafloxacin (B1682013). nih.gov

| C7 Substituent Type | General Impact on Activity |

| Piperazine (B1678402) | Enhanced Gram-negative activity oup.comrsc.org |

| Methylated Piperazine | Improved oral absorption and in vivo activity oup.com |

| Pyrrolidinyl | Improved Gram-positive activity oup.com |

| Diazabicyclo | Activity against Gram-positive, atypical, and anaerobic bacteria mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Level)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to formulate equations that correlate the chemical structure of compounds with their biological activity. mdpi.com These models help in the design of new drugs by predicting the activity of novel molecules. plos.org For fluoroquinolones, QSAR models can be developed to understand the structural requirements for potent antibacterial activity.

While specific QSAR models for (R)-temafloxacin are not detailed in the provided search results, the general principles of QSAR can be applied. A QSAR model for a series of fluoroquinolones would typically involve aligning the molecules and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). researchgate.net Statistical methods are then used to derive a mathematical equation that relates these descriptors to the observed biological activity (e.g., Minimum Inhibitory Concentration). mdpi.complos.org The resulting models can be visualized with contour maps that indicate regions where certain properties (e.g., bulk, positive charge) are favorable or unfavorable for activity, thus guiding the design of more potent analogs. researchgate.net

Design Principles for Enhanced Target Selectivity and Potency (In Vitro)

The design of new fluoroquinolones with enhanced target selectivity and potency is guided by the structure-activity relationships established for this class of compounds. A key goal is to develop molecules that are highly active against bacterial topoisomerases while having minimal interaction with human enzymes to reduce toxicity. nih.govacs.org

One of the primary strategies for enhancing potency is to optimize the substituents at key positions of the quinolone core. For instance, modifications at the C7 position can be made to improve interactions with the target enzymes and overcome resistance mechanisms. nih.govacs.org The introduction of bulkier or more complex heterocyclic groups at C7 can lead to improved activity against resistant strains. nih.gov

Another design principle involves modifying the molecule to achieve a balanced inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting approach is thought to reduce the frequency of spontaneous mutations leading to resistance. researchgate.net

Furthermore, computational methods such as pharmacophore modeling and molecular docking can be employed to design novel fluoroquinolone analogs. scispace.com These techniques allow for the virtual screening of large libraries of compounds and the rational design of molecules with improved binding affinity for the target enzymes. researchgate.netscispace.com The design process also considers pharmacokinetic properties to ensure that the new compounds can reach the site of infection in effective concentrations. nih.gov

Biochemical and in Vitro Pharmacological Studies

Enzyme Inhibition Kinetics (e.g., IC50, Ki values against purified bacterial enzymes)

(R)-temafloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. medchemexpress.comresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and recombination, making them critical targets for antibacterial agents. researchgate.netmdpi.comasm.org The mechanism of action involves the stabilization of a ternary complex consisting of the enzyme, DNA, and the fluoroquinolone molecule. researchgate.netoup.com This action traps the enzyme on the DNA, leading to double-stranded DNA breaks and subsequent bacterial cell death. researchgate.net

While this is the established mechanism for the fluoroquinolone class, specific 50% inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against purified bacterial enzymes were not available in the reviewed literature. For context, the inhibitory activities of other fluoroquinolones against topoisomerase IV and DNA gyrase from Enterococcus faecalis are presented below.

| Compound | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |

|---|---|---|

| Sitafloxacin | 1.38 | 1.42 |

| Gatifloxacin | 5.60 | 4.24 |

| Tosufloxacin | 11.6 | 3.89 |

| Sparfloxacin | 25.7 | 19.1 |

| Ciprofloxacin (B1669076) | 27.8 | 9.30 |

| Levofloxacin (B1675101) | 28.1 | 8.49 |

In Vitro Selectivity Against Bacterial vs. Mammalian Topoisomerases

A critical characteristic of clinically effective fluoroquinolones is their selective targeting of bacterial topoisomerases over their mammalian counterparts. nih.gov Fluoroquinolones display a remarkable selectivity for prokaryotic topoisomerase II, which contributes to their safety profile in humans. nih.gov This selectivity is crucial, as inhibitors of human topoisomerases, such as etoposide, are associated with significant toxicity. nih.gov Studies on newer quinolones, like garenoxacin, confirm high selectivity for bacterial versus eukaryotic topoisomerases. nih.gov

The degree of selectivity can be quantified by calculating the ratio between the IC50 values for human topoisomerase II and their bacterial enzyme counterparts. plos.org While this compound is understood to function via this selective mechanism, specific quantitative data detailing its selectivity ratio were not found in the reviewed scientific literature.

Pre-clinical Biotransformation and Metabolic Enzyme Identification (In Vitro)

The preclinical assessment of a drug candidate involves detailed in vitro studies to understand its metabolic fate. frontiersin.org These investigations typically use liver-derived systems, such as microsomes and hepatocytes, to identify metabolic pathways and the enzymes responsible for them. frontiersin.orgresearchgate.net

In vitro studies are crucial for elucidating the metabolic pathways of new chemical entities. researchgate.net For compounds containing a piperazine (B1678402) ring, a common site of metabolism is this moiety. frontiersin.org Analysis of temafloxacin (B1682013) has identified metabolites that arise from the oxidation of its piperazinyl moiety. These include ethylenediamine (B42938) (EDA)-substituted and methylethylenediamine (MEDA)-substituted metabolites.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. researchgate.net Inhibition of these enzymes can lead to drug-drug interactions. Fluoroquinolone drugs are known to have varying inhibitory effects on CYP enzymes, particularly CYP1A2. frontiersin.org An in vitro study using human liver microsomes was conducted to quantify the inhibitory potency of various quinolones on CYP1A2 activity. The study measured the reduction in the 3-demethylation rate of caffeine (B1668208) when the quinolone was added. At a concentration of 500 µM, temafloxacin demonstrated weak inhibition, causing a 10.0% reduction in CYP1A2 activity. This effect was considerably less potent than that of other quinolones like enoxacin (B1671340) and ciprofloxacin.

| Compound (at 500 µM) | Mean Reduction of CYP1A2 Activity (%) |

|---|---|

| Enoxacin | 74.9 |

| Ciprofloxacin | 70.4 |

| Norfloxacin | 55.7 |

| Lomefloxacin | 23.4 |

| Ofloxacin (B1677185) | 11.8 |

| Temafloxacin | 10.0 |

| Fleroxacin | No Effect |

In Vitro Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins affects its distribution and availability to target sites. In vitro studies have established that this compound is approximately 26% bound to plasma proteins. This determination was made by supplementing blank human plasma with [14C]-labeled temafloxacin across a range of concentrations (0.3 to 30 µg/ml) and measuring the free fraction using ultrafiltration.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of (R)-Temafloxacin with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com For this compound, a fluoroquinolone antibiotic, the primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV. amazonaws.commdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. mdpi.com Docking simulations are instrumental in visualizing and analyzing the interactions between this compound and the active sites of these enzymes.

The binding of fluoroquinolones like this compound to DNA gyrase and topoisomerase IV involves the formation of a ternary complex with the enzyme and bacterial DNA, which ultimately inhibits DNA replication. upc.edu Analysis of these interactions at an atomic level reveals the specific residues and forces that stabilize the complex. Key interactions often include:

Hydrogen Bonds: These are crucial for the specific recognition and binding of the ligand.

Pi-Stacking Interactions: Aromatic rings in the ligand can interact with aromatic residues in the protein's binding pocket.

Coordination with a Magnesium Ion: A divalent metal ion, often Mg2+, is frequently observed in the active site and plays a vital role in mediating the interaction between the quinolone and the enzyme. nih.gov

Studies on similar fluoroquinolones have shown that specific amino acid residues within the quinolone resistance-determining region (QRDR) of the target enzymes are critical for binding. nih.gov For instance, in E. coli DNA gyrase, residues such as Asp73 and Arg76 are often implicated in the binding of quinolone compounds. mdpi.com

Table 1: Key Interacting Residues in Fluoroquinolone Binding to Bacterial Enzymes

| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

| E. coli DNA Gyrase B | Asp46, Asp73, Arg76 | Hydrogen Bonding, Arene-Cation | mdpi.com |

| E. coli Topoisomerase IV | Asn1042, Asp1069, Asp1077, Arg1132 | Hydrogen Bonding | mdpi.com |

This table is illustrative and based on docking studies of similar compounds. Specific interactions for this compound would require dedicated simulation studies.

Molecular docking programs not only predict the binding orientation (pose) but also estimate the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. The accuracy of these predictions is crucial for ranking potential drug candidates in virtual screening campaigns. scispace.com For instance, docking studies of novel inhibitors against E. coli DNA gyrase have shown good correlation between the predicted binding energy and the experimentally determined inhibitory activity (IC50 values). nih.gov The predicted pose reveals the precise three-dimensional arrangement of the ligand within the binding pocket, which is essential for understanding the mechanism of action and for designing more potent derivatives. nih.gov

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. researchgate.netaspbs.comrsdjournal.org These methods provide detailed information about:

Molecular Geometry: Optimization of the 3D structure to its lowest energy state. nrel.gov

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO), which helps in understanding charge transfer and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. researchgate.net

Reactivity Descriptors: Calculation of parameters like electronegativity, hardness, and electrophilicity to predict the molecule's chemical behavior. researchgate.net

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and used to predict the outcomes of chemical reactions or to design new molecules with desired electronic features. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity – purely computational, non-clinical)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.net This early assessment is critical in drug discovery to filter out candidates with unfavorable ADMET profiles, thereby reducing the high attrition rates in later stages of drug development. researchgate.net For this compound, these models can predict a range of properties, including:

Absorption: Parameters like intestinal absorption and oral bioavailability. numberanalytics.com

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of clearance rates.

Toxicity: Prediction of potential toxic effects, such as cardiotoxicity or mutagenicity, based on its chemical structure. researchgate.net

These predictions are based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational techniques that leverage large datasets of known compounds. nih.govnumberanalytics.com

Table 2: Examples of In Silico ADMET Properties Predicted

| ADMET Property | Prediction Method | Significance | Reference |

| Oral Bioavailability | Machine Learning Models | Estimates the fraction of an orally administered dose that reaches systemic circulation. | numberanalytics.com |

| Plasma Protein Binding | QSAR Models | Affects the free concentration of the drug available to exert its effect. | researchgate.net |

| CYP450 Metabolism | Substructure Pattern Recognition | Predicts how the drug is broken down, affecting its half-life and potential for drug-drug interactions. | nih.gov |

| hERG Blockade | Pharmacophore/Docking | Assesses the risk of cardiotoxicity. | dovepress.com |

| Mutagenicity | Structural Alerts/Statistical Models | Predicts the potential to cause genetic mutations. | researchgate.net |

Pharmacophore Modeling for New Drug Discovery

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to be active at a specific biological target. nih.govresearchgate.netdergipark.org.tr A pharmacophore model for this compound would typically include features like:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive/Negative ionizable groups

This model can be generated based on the structure of this compound and its known interactions with the target enzyme (structure-based) or by aligning a set of active molecules and extracting common features (ligand-based). dergipark.org.tr Once developed and validated, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to have similar biological activity. dovepress.comjppres.com This approach accelerates the discovery of new lead compounds for the development of next-generation antibiotics. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Research

Method Development for Impurity Profiling in Research Samples (e.g., synthetic intermediates, analogues)

The profiling of impurities is a critical aspect of pharmaceutical research and development, ensuring the quality and consistency of a drug substance. For (R)-temafloxacin, this involves the detection, identification, and quantification of any unwanted chemicals that may arise during synthesis or storage. medwinpublishers.comajprd.com These can include starting materials, by-products, intermediates, and degradation products. medwinpublishers.com

High-performance liquid chromatography (HPLC) is a primary technique for the impurity profiling of temafloxacin (B1682013). nih.gov Method development focuses on creating a robust separation system capable of resolving the main compound from all potential impurities. A study on temafloxacin hydrochloride successfully utilized a reversed-phase HPLC system with gradient elution to separate manufacturing impurities and degradation products. nih.gov The method demonstrated linearity for impurities up to a concentration of 50 micrograms/ml, which represents 2.5% of the drug concentration, and could quantify impurities down to the 0.05% level. nih.gov

The selection of the chromatographic column is a critical first step. chromatographyonline.com For temafloxacin impurity analysis, a 5-micron Nucleosil C18 column has been shown to provide optimal resolution. nih.gov The development process also involves optimizing the mobile phase composition, particularly its pH, to achieve the best separation selectivity between the active ingredient and its impurities. chromatographyonline.com The goal is to develop a stability-indicating assay method (SIAM) that can separate the drug from its degradation products formed under various stress conditions like light, heat, humidity, and acid/base hydrolysis. europa.eu

Table 1: HPLC Method for Impurity Profiling of Temafloxacin Hydrochloride nih.gov

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| System | Reversed-phase with gradient elution |

| Column | 5-µm Nucleosil C18 |

| Detection | UV |

| Quantitation Limit | ~0.05% |

| Precision (RSD) | 4.7% to 29% for typical bulk drug lots |

| Application | Determination of manufacturing impurities and degradation products |

Chromatographic Techniques for Separation and Quantification in Biological Matrices for In Vitro Studies

In vitro studies, which are fundamental to understanding the behavior of a compound like this compound, require sensitive and specific analytical methods to measure its concentration in various biological matrices, such as plasma, urine, and tissue homogenates. nih.govasm.org High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose due to its versatility and precision. nih.govpensoft.netmdpi.com

A precise and straightforward HPLC procedure has been developed for the quantification of temafloxacin and its metabolites in biological fluids. nih.gov This method typically involves a sample preparation step to remove interfering substances. pensoft.net One effective approach is the ultrafiltration of plasma samples after adding an internal standard. nih.gov The resulting ultrafiltrate is then injected into a reversed-phase analytical column. nih.gov

The separation is often achieved using an ion-pair chromatographic mobile phase, which enhances the retention and resolution of the analyte. nih.gov Fluorescence detection is commonly used, offering high sensitivity. nih.gov Validated methods have demonstrated excellent performance, with limits of quantitation around 10 ng/ml and mean intra-assay coefficients of variation of 0.7% for plasma concentrations ranging from 0.05 to 10.0 µg/ml. nih.gov For even lower detection limits, down to 1 ng/ml, a more complex method involving methylene (B1212753) chloride extraction can be employed. nih.gov These methods are sufficiently sensitive for pharmacokinetic studies and can be applied to analyze samples from in vitro experiments, such as studies on hepatic metabolism. nih.govnih.gov

Table 2: HPLC Method for Quantification of Temafloxacin in Biological Matrices nih.gov

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Sample Preparation | Ultrafiltration (standard method); Methylene chloride extraction (high sensitivity method) |

| Column | Reversed-phase |

| Mobile Phase | Ion-pair chromatography |

| Detection | Fluorescence |

| Limit of Quantitation | ~10 ng/ml (standard); <1 ng/ml (high sensitivity) |

| Precision (Intra-assay CV) | 0.7% (for 0.05-10.0 µg/ml range) |

| Linearity (Correlation Coefficient) | >0.9995 |

Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives or analogues of this compound is a common strategy in drug discovery to explore structure-activity relationships. The definitive confirmation of the chemical structure of these new compounds is paramount. heteroletters.org This is achieved through a combination of spectroscopic techniques, each providing unique information about the molecule's architecture. eurekaselect.comdmscollege.ac.in

The principal methods used for the structural elucidation of novel quinolone derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netcdnsciencepub.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools. ¹H NMR provides detailed information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govmdpi.com For example, in the characterization of a temafloxacin intermediate, the ¹H NMR spectrum showed a specific doublet for the acetyl group protons, confirming the position of a fluorine atom on the benzene (B151609) ring through long-range coupling. cdnsciencepub.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.gov The mass spectrum for a synthesized compound will show a molecular ion peak (M+) corresponding to its expected molecular weight, confirming its successful synthesis. heteroletters.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.com For instance, the IR spectrum of a temafloxacin intermediate clearly showed a characteristic absorption band at 1660 cm⁻¹, corresponding to the carbonyl (C=O) group. cdnsciencepub.com

These techniques, used in concert, provide unambiguous evidence for the structure of newly synthesized this compound derivatives, which is a prerequisite for any further biological testing. cdnsciencepub.comnih.gov

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Example Application for Quinolone Derivatives |

|---|---|---|

| ¹H and ¹³C NMR | Provides information on the molecular skeleton, connectivity of atoms, and chemical environment. mdpi.com | Confirmation of substituent positions on the aromatic ring via chemical shifts and coupling constants. cdnsciencepub.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition; fragmentation patterns reveal structural motifs. nih.gov | Observation of the correct molecular ion peak confirms the identity of the synthesized compound. heteroletters.org |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-F). mdpi.com | Detection of a carbonyl stretch to confirm the presence of the quinolone core structure. cdnsciencepub.com |

Future Research Directions and Unexplored Avenues

Innovations in Stereoselective Synthetic Strategies for Quinolones

The development of efficient and highly selective synthetic methods for producing specific stereoisomers of quinolones is a critical area of ongoing research. Innovations in this field can lead to more potent and safer antibacterial agents. Recent advancements have moved beyond classical synthetic routes to embrace more sophisticated and environmentally benign approaches.

One promising avenue is the use of chiral catalysts in key bond-forming reactions to control the stereochemistry of the resulting quinolone core. For instance, asymmetric hydrogenation or cyclization reactions can be employed to establish the desired stereocenters with high enantioselectivity. Researchers are exploring the use of transition metal catalysts, such as those based on rhodium, ruthenium, and iridium, complexed with chiral ligands to achieve this. mdpi.comrsc.org

Another innovative strategy involves organocatalysis , which utilizes small organic molecules to catalyze stereoselective transformations. This approach avoids the use of potentially toxic and expensive heavy metals. For example, chiral amines or phosphoric acids can be used to catalyze asymmetric Michael additions or Mannich reactions in the synthesis of quinolone precursors. mdpi.com The Aza-Michael addition technique, for instance, has been used to produce chiral-modified 2,3-dihydro-4-quinolones in an enantioselective manner. qeios.com

Furthermore, biocatalysis presents a green and highly selective alternative. Enzymes, such as lipases and oxidoreductases, can be engineered to perform specific stereoselective transformations on quinolone intermediates. This can lead to the production of single-enantiomer products under mild reaction conditions.

Recent synthetic developments also include domino reactions and multicomponent reactions, which allow for the construction of complex quinolone structures in a single step from simple starting materials, thereby increasing efficiency and reducing waste. rsc.org Microwave-assisted synthesis and the use of green solvents like water and ethanol (B145695) are also being incorporated to develop more sustainable synthetic protocols. qeios.comnih.gov

Table 1: Comparison of Stereoselective Synthetic Strategies for Quinolones

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Transition Metal Catalysis | Employs transition metals with chiral ligands to direct stereoselective bond formation. | High efficiency and selectivity for a wide range of substrates. | Cost and toxicity of metal catalysts; need for anaerobic/anhydrous conditions. |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. | Metal-free, often milder reaction conditions, and readily available catalysts. | Lower turnover numbers compared to metal catalysts; may require higher catalyst loading. |

| Biocatalysis | Utilizes enzymes to perform stereoselective transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability, and cost of enzyme production. |

| Domino/Multicomponent Reactions | Combines multiple reaction steps into a single synthetic operation. | Increased efficiency, reduced waste, and rapid assembly of complex molecules. | Optimization can be complex; requires careful design of substrates. |

Deeper Understanding of Enantiomer-Specific Molecular Interactions with Bacterial Targets

The antibacterial activity of quinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for DNA replication, repair, and recombination. A deeper understanding of how different enantiomers of quinolones, such as (R)-temafloxacin, interact with these targets at a molecular level is crucial for the design of more effective and selective drugs.

The primary interaction between quinolones and the enzyme-DNA complex is mediated through a water-metal ion bridge . nih.govnih.gov A magnesium ion (Mg²⁺) is chelated by the C3-carboxyl and C4-keto groups of the quinolone. nih.govresearchgate.net This complex is then anchored to the enzyme through hydrogen bonds with specific amino acid residues within the quinolone-resistance determining region (QRDR), typically a serine and an acidic residue (e.g., Ser83 and Asp87 in E. coli GyrA). nih.govnih.govnih.gov

The stereochemistry of the substituent at the C-7 position and other chiral centers in the quinolone molecule can significantly influence the orientation and binding affinity of the drug within this complex. The (R)-enantiomer may position its substituents in a way that forms more favorable or additional interactions with amino acid residues or the DNA backbone compared to the (S)-enantiomer, leading to enhanced inhibitory activity.

Future research should focus on high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, of this compound in complex with DNA gyrase and topoisomerase IV from various bacterial species. These studies can reveal the precise atomic-level interactions and conformational changes that are specific to the (R)-enantiomer. Computational modeling and molecular dynamics simulations can further complement these experimental studies by providing insights into the dynamic nature of these interactions and the thermodynamics of binding.

Development of Advanced In Vitro Resistance Models to this compound

The emergence of bacterial resistance is a major challenge for the clinical utility of fluoroquinolones. Developing advanced in vitro models to study and predict the development of resistance to this compound is essential for its long-term viability.

Current in vitro resistance models often involve serial passage of bacteria in the presence of sub-inhibitory concentrations of the antibiotic. nih.govoup.com This allows for the selection of resistant mutants over time. Subsequent genetic analysis of these mutants can identify mutations in the target enzymes (gyrA, gyrB, parC, parE) and alterations in the expression of efflux pumps (e.g., MexAB-OprM in P. aeruginosa), which are the primary mechanisms of fluoroquinolone resistance. nih.govnih.gov

Future models should aim to more closely mimic the complex environments found in a host during an infection. This includes the development of biofilm models , as bacteria within biofilms often exhibit increased resistance to antibiotics. Studying the effects of this compound on established biofilms and the development of resistance within these communities can provide more clinically relevant data.

Another area for advancement is the use of continuous culture systems (chemostats) . These systems allow for the long-term evolution of bacterial populations under constant antibiotic pressure, providing a more dynamic and realistic model of resistance development compared to static batch cultures.

Furthermore, the integration of pharmacokinetic and pharmacodynamic (PK/PD) principles into in vitro models can help to simulate the fluctuating drug concentrations that occur in patients. This can provide valuable insights into how different dosing regimens might influence the selection and amplification of resistant subpopulations.

Table 2: Key Mechanisms of Fluoroquinolone Resistance

| Mechanism | Description | Key Genes Involved |

|---|---|---|

| Target Modification | Mutations in the QRDR of DNA gyrase and topoisomerase IV reduce drug binding affinity. | gyrA, gyrB, parC, parE |

| Efflux Pump Overexpression | Increased expression of efflux pumps actively transports the drug out of the bacterial cell. | acrAB, mexAB-oprM, norA |

| Plasmid-Mediated Resistance | Plasmids carrying genes that confer resistance, such as those encoding Qnr proteins or modifying enzymes. | qnrA, qnrB, qnrS, aac(6')-Ib-cr |

Exploration of this compound Scaffold for Non-Antibacterial Biochemical Applications

The quinolone scaffold, with its unique chemical properties, has potential applications beyond its use as an antibacterial agent. The structural features of this compound can be leveraged to develop novel biochemical tools and therapeutic agents for other diseases.

One exciting area of exploration is the development of fluorescent probes . The intrinsic fluorescence of the quinolone ring system can be modified and enhanced through chemical derivatization. nih.govresearchwithrutgers.com By attaching specific targeting moieties or environmentally sensitive fluorophores to the this compound scaffold, it may be possible to create probes for imaging specific cellular components or processes. For example, fluorescent derivatives of ciprofloxacin (B1669076) have been synthesized to study bacterial penetration and efflux. nih.gov

The ability of quinolones to interact with topoisomerases has also led to their investigation as anticancer agents . nih.govresearchgate.netmdpi.com Eukaryotic topoisomerase II is a validated target for cancer chemotherapy. By modifying the this compound scaffold to enhance its selectivity for human topoisomerases over bacterial ones, novel anticancer drugs could be developed. nih.govmdpi.com Key structural modifications may include alterations at the N-1 and C-7 positions to modulate activity against eukaryotic enzymes. mdpi.com

Furthermore, the quinolone scaffold can serve as a versatile starting point for the synthesis of compound libraries for screening against a wide range of biological targets. The well-established chemistry of quinolones allows for the facile introduction of diverse functional groups, creating a rich chemical space for drug discovery. researchgate.netnih.gov This could lead to the identification of compounds with activity in areas such as antiviral, antifungal, antimalarial, or anti-inflammatory therapies. researchgate.netmdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic properties of (R)-temafloxacin that influence experimental design in preclinical studies?

- This compound exhibits dose-dependent accumulation in biological matrices such as scalp hair, with a 7.1-fold increase in concentration observed after repeated dosing in human volunteers . Key parameters include plasma concentration-time curves (AUC), maximal plasma concentration (Cmax), and tissue-specific distribution. Researchers should prioritize longitudinal sampling (e.g., monthly hair segmentation) and HPLC with fluorescence detection (excitation: 280 nm, emission: 460 nm) to track drug exposure over time .

Q. How can in vitro susceptibility testing methods be optimized for this compound against gram-positive pathogens?

- Disk diffusion (Kirby-Bauer) assays using standardized protocols (e.g., 1-cm hair sections, agar diffusion) are critical. Susceptibility results should be interpreted using ordinal scales (OrdQn) and cross-referenced with clinical breakpoints. Note that temafloxacin’s activity against Streptococcus pneumoniae is significantly weaker compared to newer quinolones like trovafloxacin, necessitating complementary MIC assays .

Q. What methodological considerations are essential for quantifying this compound in biological samples?

- Sample preparation must account for matrix effects (e.g., NaOH dissolution of hair, chloroform extraction). Analytical validation should include recovery rates (>85%), linearity (R² > 0.99), and limits of detection (LOD < 5 ng/mL). HPLC protocols from Uematsu et al. (1994) remain a benchmark, but LC-MS/MS is recommended for enhanced specificity in complex matrices .

Advanced Research Questions

Q. How can contradictions in this compound’s in vivo efficacy data across animal models be resolved?

- Discrepancies often arise from variations in infection models (e.g., murine pneumonia vs. systemic bacteremia) and pharmacokinetic profiles. For example, trovafloxacin outperformed temafloxacin in murine pneumonia due to higher pulmonary tissue concentrations (2× Cmax, 3–6× AUC) . Researchers should standardize infection routes, use isogenic pathogen strains, and employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile differences .

Q. What experimental designs are optimal for assessing this compound’s interaction with mixed anaerobic infections?

- Use localized infection models (e.g., abscesses with Bacteroides fragilis, Staphylococcus aureus, and Escherichia coli) and quantify bacterial load reductions via CFU counts. Trovafloxacin reduced B. fragilis CFUs by >1,000-fold in mixed infections, whereas temafloxacin showed limited efficacy. Include comparator agents (e.g., metronidazole, ciprofloxacin) and assess synergy/antagonism via checkerboard assays .

Q. How should researchers address methodological flaws in historical studies on this compound’s adverse effects?

- Retrospective analyses must evaluate confounding variables (e.g., dosing regimens, patient comorbidities) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, temafloxacin’s withdrawal due to hemolytic anemia warrants re-examination using modern toxicogenomic tools (e.g., RNA-seq of erythrocyte precursors) .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?